molecular formula C34H18F16IrN4P B2625263 [IR{Dfcf3ppy2(bpy)]PF6 CAS No. 1092775-61-5

[IR{Dfcf3ppy2(bpy)]PF6

Cat. No.: B2625263
CAS No.: 1092775-61-5
M. Wt: 1009.711
InChI Key: JFODQNUAIYGXRP-UHFFFAOYSA-N
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Description

Evolution of Transition Metal Photoredox Catalysts in Organic Synthesis

Photoredox catalysis has become a powerful tool in modern organic chemistry, utilizing visible light to initiate chemical reactions with high efficiency and control under mild conditions. chemicaljournal.in The core principle involves a photocatalyst that, upon absorbing light, becomes excited and can initiate single-electron transfer (SET) processes with organic substrates, generating reactive radical intermediates. nih.gov This approach offers a green and sustainable alternative to many traditional synthetic methods that often require harsh reagents or high temperatures. nih.gov

The concept of using light to drive chemical reactions is not new, but its application in mainstream organic synthesis has seen a dramatic surge since the early 2000s. numberanalytics.com The initial groundwork was laid with studies on transition metal complexes, particularly ruthenium(II) polypyridyl complexes like [Ru(bpy)3]2+, which were extensively studied for their photophysical properties and applications in areas like solar energy conversion. acs.org

A significant turning point occurred around 2008, with several research groups demonstrating the broad utility of these catalysts in key organic transformations. acs.orgsigmaaldrich.com This sparked an exponential increase in research, expanding the scope of photoredox catalysis to include a vast array of reactions such as C-C and C-heteroatom bond formations, C-H functionalization, and polymerizations. researchgate.net The evolution of this field has been marked by the continuous development of new catalysts with tailored properties, moving from the early dominance of ruthenium complexes to a wider range of transition metals and organic dyes. chemicaljournal.inwikipedia.org

The Significance of Iridium(III) Cyclometalated Complexes in Contemporary Photochemistry

While ruthenium complexes were foundational, cyclometalated iridium(III) complexes have emerged as exceptionally important and versatile photocatalysts. researchgate.net Unlike the polypyridyl complexes of ruthenium, cyclometalated iridium complexes feature at least one carbon-metal bond, which significantly influences their photophysical and electrochemical properties.

The significance of these iridium(III) complexes lies in several key advantages:

Tunable Photophysical Properties: The electronic properties of iridium complexes can be finely tuned by modifying the chemical structure of their ligands. This allows for the precise adjustment of their absorption and emission wavelengths, excited-state lifetimes, and quantum yields.

High Quantum Yields: Many iridium complexes exhibit high efficiency in converting absorbed light into the desired excited state, which is crucial for efficient catalysis. chemicaljournal.in

Long Excited-State Lifetimes: The triplet excited states of these complexes are often long-lived, providing a greater opportunity to interact with and activate substrate molecules. acs.org

Broad Range of Redox Potentials: Iridium complexes can be designed to have a wide range of ground- and excited-state redox potentials. This versatility allows them to oxidize or reduce a broad spectrum of organic substrates, making them applicable to a wider variety of chemical transformations. For instance, the highly reducing nature of the excited state of Ir(ppy)3 was instrumental in developing methods for reductive dehalogenation. wikipedia.org

These features have established iridium(III) cyclometalated complexes as the catalysts of choice for many challenging photoredox reactions, driving innovation in synthetic methodology. researchgate.net

Positioning of [Ir{dF(CF3)ppy}2(bpy)]PF6 within the Landscape of High-Performance Photoredox Catalysts

Within the family of high-performance iridium catalysts, [Ir{dF(CF3)ppy}2(bpy)]PF6 (full name: Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-N,C2')(2,2'-bipyridine)iridium(III) hexafluorophosphate) holds a prominent position. Its design represents a strategic approach to catalyst optimization, featuring electron-withdrawing fluorine and trifluoromethyl groups on the cyclometalating ligands.

These modifications have a profound impact on the catalyst's properties, positioning it as a highly oxidizing photocatalyst. The electron-withdrawing groups make the iridium center more electron-deficient, thereby increasing its oxidative potential in the excited state. This enhancement allows it to activate substrates that are too difficult to oxidize for many other common photocatalysts, such as the parent complex Ir(ppy)3 or [Ru(bpy)3]2+.

Consequently, [Ir{dF(CF3)ppy}2(bpy)]PF6 is often employed in transformations requiring a potent photo-oxidant. Its development showcases the power of rational ligand design in creating catalysts with specific, enhanced capabilities, pushing the boundaries of what is possible in photoredox catalysis. It is a prime example of a third-generation photocatalyst, engineered for superior performance in demanding synthetic applications.

Properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNUFCYLERNPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18F16IrN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Ligand Engineering for Ir Dfcf3ppy2 Bpy Pf6

Strategic Design of Precursor Ligands for [Ir{dF(CF3)ppy}2(bpy)]PF6

The remarkable properties of [Ir{dF(CF3)ppy}2(bpy)]PF6 are largely dictated by the electronic characteristics of its ligands. The strategic incorporation of fluorine atoms and trifluoromethyl groups into the cyclometalating and ancillary ligands is a key design feature. These electron-withdrawing groups significantly influence the complex's redox potentials, making it a powerful photooxidant. The judicious design of these ligands is crucial for achieving high catalytic efficiency. cmu.edu

Synthesis of 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl (dFCF3ppy) Ligands

The synthesis of the cyclometalating ligand, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) (dFCF3ppy), is a critical first step. A common and effective method for its preparation is the Suzuki-Miyaura cross-coupling reaction. orgsyn.org This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide.

A typical procedure involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with (2,4-difluorophenyl)boronic acid. orgsyn.orgacs.org The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a base like aqueous sodium carbonate. The reaction is typically carried out in a biphasic solvent system of benzene (B151609) and ethanol (B145695) at elevated temperatures. acs.org

Table 1: Representative Synthesis of dFCF3ppy Ligand

Reagent/CatalystRoleExemplary Amount
2-Chloro-5-(trifluoromethyl)pyridineStarting Material1.00 equiv
(2,4-Difluorophenyl)boronic acidCoupling Partner1.10 equiv
Pd(PPh3)4Catalyst0.064 equiv
2.0 M Aqueous Sodium CarbonateBase-
Benzene/EthanolSolvent-

The reaction progress can be monitored by thin-layer chromatography (TLC). orgsyn.org Upon completion, the product is extracted and can be purified by silica (B1680970) gel chromatography, although in some cases the crude product is of sufficient purity to be carried forward to the next step. orgsyn.orgacs.org

Synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine (bpy) Ligands

The ancillary ligand, 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, is another key component of the final complex. The introduction of trifluoromethyl groups at the 5 and 5' positions enhances the electron-accepting ability of the bipyridine ligand, which in turn affects the photophysical properties of the iridium complex.

The synthesis of this ligand can be achieved through a nickel-catalyzed homocoupling reaction of 2-chloro-5-(trifluoromethyl)pyridine. nih.govtandfonline.com This method provides a straightforward route to the desired bipyridine. The reaction typically employs a nickel(II) catalyst, such as bis(triphenylphosphine)nickel(II) chloride (Ni(PPh3)2Cl2), in the presence of a reducing agent like zinc dust and an additive such as tetraethylammonium (B1195904) iodide (Et4NI) in a solvent like tetrahydrofuran (B95107) (THF). tandfonline.com An alternative, ligand-free protocol using manganese powder as the reductant has also been reported. nih.gov

Table 2: Nickel-Catalyzed Synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine

Reagent/CatalystRoleReference
2-Chloro-5-(trifluoromethyl)pyridineStarting Material tandfonline.com
Ni(Ph3P)2Cl2Catalyst tandfonline.com
Zinc DustReductant tandfonline.com
Et4NIAdditive tandfonline.com
THFSolvent tandfonline.com

Palladium-catalyzed homocoupling has also been explored but generally results in lower yields for this specific bipyridine derivative. tandfonline.com

Coordination Chemistry Approaches to the Formation of [Ir{dF(CF3)ppy}2(bpy)]PF6

The assembly of the final iridium complex is a multi-step process that relies on well-established coordination chemistry principles. A common and efficient strategy involves the initial formation of a chloro-bridged iridium dimer, which then serves as a precursor for the final complex.

Dirhodium-Bridged Intermediate Synthesis and Reactivity

The first step in the complexation is the synthesis of the chloro-bridged iridium dimer, [Ir{dF(CF3)ppy}2Cl]2. This is achieved by reacting iridium(III) chloride hydrate (B1144303) with an excess of the dFCF3ppy ligand in a high-boiling solvent mixture, such as 2-ethoxyethanol (B86334) and water. orgsyn.orgacs.org The reaction mixture is heated at reflux, leading to the formation of the dimer as a bright yellow solid. acs.org

This dimer is a key intermediate as it readily reacts with ancillary ligands in subsequent steps. The chloride bridges can be cleaved by coordinating ligands, allowing for the introduction of the bipyridine ligand.

Ligand Exchange and Complexation Protocols for [Ir{dF(CF3)ppy}2(bpy)]PF6 Formation

The final step in the synthesis is the reaction of the chloro-bridged iridium dimer with the 5,5′-bis(trifluoromethyl)-2,2′-bipyridine ligand. orgsyn.orgacs.org This ligand exchange reaction is typically carried out in a high-boiling solvent like ethylene (B1197577) glycol. acs.org The mixture is heated, allowing the bipyridine to displace the chloride bridges and coordinate to the iridium centers.

Following the complexation, a salt metathesis reaction is performed by adding an excess of ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6) or potassium hexafluorophosphate (KPF6). orgsyn.org This precipitates the desired product, [Ir{dF(CF3)ppy}2(bpy)]PF6, as a yellow solid.

Table 3: Synthesis of [Ir{dF(CF3)ppy}2(bpy)]PF6 from the Iridium Dimer

ReagentRoleExemplary Amount
[Ir{dF(CF3)ppy}2Cl]2Iridium Precursor1.00 equiv
5,5′-bis(trifluoromethyl)-2,2′-bipyridineAncillary Ligand3.90 equiv
Ethylene GlycolSolvent-
NH4PF6Counterion SourceExcess

Purification and Isolation Techniques for High-Purity [Ir{dF(CF3)ppy}2(bpy)]PF6

To obtain the iridium complex in high purity, which is crucial for its application as a photocatalyst, a series of purification steps are employed. After the precipitation with hexafluorophosphate, the solid is typically collected by vacuum filtration and washed with water and a low-polarity organic solvent like diethyl ether or hexanes to remove unreacted starting materials and byproducts. orgsyn.org

Further purification can be achieved by recrystallization. A common method involves dissolving the crude product in a minimal amount of a polar solvent like acetone (B3395972) or dichloromethane (B109758), followed by the slow addition of a less polar solvent such as methanol, pentane, or hexanes to induce crystallization. orgsyn.org The resulting solid is then collected by filtration, washed, and dried under vacuum to yield the final high-purity [Ir{dF(CF3)ppy}2(bpy)]PF6 complex as a bright yellow solid. orgsyn.org

Computational Design Principles for Modulating [Ir(dF(CF3)ppy)2(bpy)]PF6 Structure and Function

Computational modeling has emerged as an indispensable tool in the field of photoredox catalysis, providing profound insights into the structure-function relationships of iridium(III) complexes such as [Ir(dF(CF3)ppy)2(bpy)]PF6. These in silico methods, particularly Density Functional Theory (DFT), enable the rational design of novel catalysts by predicting how modifications to their molecular structure will influence their electronic and photophysical properties. acs.orgfrontiersin.org This predictive power allows researchers to tailor catalysts for specific applications, enhancing efficiency and guiding synthetic efforts toward the most promising candidates. acs.orgnih.gov

At the core of computational design is the ability to calculate the fundamental electronic properties of the iridium complex. DFT methods are routinely used to determine the optimized ground-state and excited-state geometries, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the redox potentials. acs.orgchinesechemsoc.org The energy and localization of the HOMO and LUMO are particularly critical; in heteroleptic iridium(III) complexes, the HOMO is typically located on the iridium center and the cyclometalating phenylpyridine (ppy) ligands, while the LUMO resides on the ancillary diimine (bpy) ligand. nsf.gov The energy gap between these orbitals dictates the complex's absorption and emission properties, while their absolute energies determine its oxidative and reductive capabilities. For heavy elements like iridium, the inclusion of relativistic corrections in DFT calculations has been found to be important for achieving high accuracy and strong correlation with experimental values. acs.org

Ligand engineering is the primary strategy for modulating the function of the iridium center, and computational models serve as a predictive guide for these modifications. By systematically altering the electron-donating or electron-withdrawing nature of the substituents on both the cyclometalating (C^N) and ancillary (N^N) ligands, the electronic structure of the complex can be finely tuned. For instance, the parent complex, [Ir(dF(CF3)ppy)2(bpy)]PF6, features strongly electron-withdrawing fluorine and trifluoromethyl groups on the ppy ligands, which stabilizes the HOMO and makes the complex a potent photo-oxidant. Computational studies can precisely quantify the effect of these or other substituents on the orbital energies and redox potentials, allowing for the in silico design of catalysts with customized reactivity. acs.orgnsf.gov

Table 1: Interactive Data on Computationally Predicted Effects of Ligand Substitution on Iridium Complex Properties This table presents hypothetical data to illustrate the principles of computational design. Values are representative of trends discussed in the literature.

C^N Ligand (ppy variant)N^N Ligand (bpy variant)Calculated HOMO (eV)Calculated LUMO (eV)Calculated E(S₀→S₁)* (nm)Predicted Function
ppy (standard)bpy (standard)-5.8-2.5530Balanced Emitter
dF(CF3)ppybpy-6.4-2.6475Strong Photo-oxidant
MeO-ppy (electron-donating)bpy-5.5-2.5550Strong Photo-reducent
ppyNO2-bpy (electron-withdrawing)-5.9-3.0500Emission Tuning
dF(CF3)ppydtbbpy-6.4-2.4480Enhanced Solubility/Stability

S₀→S₁ represents the lowest energy singlet transition, related to the main absorption band.

Beyond thermodynamics, computational principles are increasingly applied to predict kinetic parameters that are crucial for catalytic efficiency. acs.org Studies on the related complex, Ir[dF(CF3)ppy]2(dtbpy)⁺, have demonstrated that DFT can be used to estimate the rate constants of electron transfer between the excited photocatalyst and various organic substrates. acs.orgchemrxiv.org In this work, a strong correlation was found between the computationally derived ionization energies of a series of quenchers and their experimentally measured quenching rate constants (kq). acs.orgchemrxiv.org This approach proved to be a more reliable predictor of reactivity than standard reduction potentials, offering a powerful tool to rapidly screen potential substrates in silico and identify promising reaction partners. chemrxiv.org

Table 2: Interactive Data on Predicted Quenching Rate Constants Based on DFT-Calculated Ionization Energies This table is based on the methodology reported for a similar Ir(III) complex, demonstrating the predictive power of computational chemistry for reaction kinetics. acs.orgchemrxiv.org

SubstrateCalculated Ionization Energy (eV)Predicted log(kq)Predicted Reactivity
N,N-Diisopropylethylamine7.759.8High
1,3,5-Trimethoxybenzene8.009.2High
Anisole8.508.1Moderate
Toluene8.827.0Low
Benzene9.25< 6.0Very Low

The synergy between computational modeling and high-throughput screening (HTSS) represents the forefront of catalyst design. nsf.govacs.org Large libraries of virtual iridium complexes can be generated and their properties calculated, creating vast datasets. nsf.gov These datasets can then be used to train machine learning (ML) algorithms to develop Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net Such models can rapidly predict the properties of new, un-synthesized complexes, identifying structural motifs that lead to desired functions, such as specific emission wavelengths or high catalytic activity. nih.gov This combined computational and ML approach dramatically accelerates the discovery and optimization cycle, enabling the efficient exploration of the vast chemical space of iridium(III) photocatalysts. nsf.govnih.gov

Elucidating the Photophysical and Electrochemical Behavior of Ir Dfcf3ppy2 Bpy Pf6

Fundamental Principles of Photoexcitation and Excited State Generation in Iridium(III) Complexes

Iridium(III) complexes, belonging to the d6 class of metal ions, possess a pseudo-octahedral geometry. acs.org A key characteristic of these complexes is the substantial ligand-field splitting, which pushes the metal-centered (MC) d-d electronic states to higher energies. acs.orgnih.gov This energetic arrangement minimizes their involvement in the deactivation of excited states, rendering the complexes more stable and often highly emissive compared to their iron(II) and ruthenium(II) counterparts. acs.orgnih.gov

The ground state of these complexes is a singlet state, arising from the completely filled low-energy pseudo-t2g orbitals of the Ir(III) center. acs.org Upon absorption of light, the complex is promoted to an excited singlet state. The UV-vis absorption spectra of such complexes are typically characterized by intense bands in the ultraviolet region, which are attributed to spin-allowed ¹LC (ligand-centered) and ¹ILCT (interligand charge transfer) transitions. acs.orgresearchgate.net At lower energies, in the visible region, weaker absorptions corresponding to ¹MLCT (metal-to-ligand charge transfer) and ¹LLCT (ligand-to-ligand charge transfer) transitions are observed. acs.orgresearchgate.net

A crucial feature of iridium(III) complexes is the pronounced "heavy-atom effect." acs.orgnih.gov The high atomic number of iridium leads to strong spin-orbit coupling (SOC). dtu.dkresearchgate.net This relativistic effect facilitates otherwise spin-forbidden transitions between singlet and triplet states. acs.orgnih.gov Consequently, following initial photoexcitation to a singlet state, the complex undergoes rapid and efficient intersystem crossing (ISC) to populate a lower-energy triplet excited state manifold (e.g., ³MLCT, ³LLCT, ³LC). acs.orgrsc.org The direct, albeit very weak, population of these triplet states from the ground state can also be observed as faint absorption bands at the red edge of the visible spectrum. acs.org It is from these triplet states that these complexes typically exhibit their characteristic phosphorescence. acs.orgresearchgate.net

Investigations into the Excited State Dynamics of [Ir{dF(CF3)ppy}2(bpy)]PF6

The specific nature of the ligands coordinated to the iridium center dictates the precise energetic ordering and character of the excited states. In [Ir{dF(CF3)ppy}2(bpy)]PF6, the interplay between the electron-withdrawing difluorophenyl-trifluoromethyl-pyridine (dF(CF3)ppy) cyclometalating ligands and the 2,2'-bipyridine (B1663995) (bpy) ancillary ligand is paramount.

In heteroleptic iridium(III) complexes like [Ir{dF(CF3)ppy}2(bpy)]PF6, the highest occupied molecular orbital (HOMO) is typically localized on the iridium metal center with significant contribution from the cyclometalating phenyl rings, a reflection of the covalent nature of the Ir-C bond. acs.orgpusan.ac.kr The lowest unoccupied molecular orbital (LUMO), on the other hand, is generally centered on the π-conjugated ancillary ligand, which in this case is the bpy ligand. acs.orgpusan.ac.kr

Therefore, the lowest energy electronic transitions often possess a mixed character. A Metal-to-Ligand Charge Transfer (MLCT) occurs when an electron is promoted from the metal-centered d-orbitals to the π* orbitals of the ancillary ligand. Concurrently, a Ligand-to-Ligand Charge Transfer (LLCT) can occur, involving the transfer of an electron from the cyclometalating ligand to the ancillary ligand. researchgate.netrsc.org Often, these states are so intermixed that they are collectively referred to as metal-ligand-to-ligand charge transfer (MLLCT) states. rsc.org In the case of [Ir{dF(CF3)ppy}2(bpy)]PF6, the electron-withdrawing fluorine and trifluoromethyl groups on the ppy ligands lower the energy of the HOMO, while the bpy ligand's LUMO remains relatively unchanged compared to the parent [Ir(ppy)2(bpy)]+ complex. This strategic ligand design helps to fine-tune the energy and nature of the emissive state. acs.orgcore.ac.uk

As a third-row transition metal, iridium possesses a large spin-orbit coupling constant. dtu.dkresearchgate.net This strong SOC is the primary reason for the high phosphorescence quantum yields observed in many iridium(III) complexes. researchgate.net Upon photoexcitation of [Ir{dF(CF3)ppy}2(bpy)]PF6, the initially formed singlet excited state (¹MLCT/¹LLCT) rapidly and efficiently undergoes intersystem crossing (ISC) to the corresponding triplet state (³MLCT/³LLCT). dtu.dkrsc.org The rate of this ISC is typically on the ultrafast timescale (femtoseconds to picoseconds).

The strong SOC not only facilitates the population of the triplet state but also enhances the rate of radiative decay from this state back to the singlet ground state, a process known as phosphorescence. acs.orgdtu.dk This is because the SOC mixes some singlet character into the triplet state and vice versa, partially relaxing the spin-forbidden nature of the transition. researchgate.net This results in relatively short phosphorescence lifetimes, often in the microsecond to nanosecond range, for iridium(III) complexes compared to purely organic phosphorescent molecules. acs.orgnih.gov

Redox Properties and Potential Tuning in [Ir{dF(CF3)ppy}2(bpy)]PF6

The electrochemical behavior of [Ir{dF(CF3)ppy}2(bpy)]PF6 is a critical aspect of its utility, particularly in photoredox catalysis where it can act as a photo-oxidant or photo-reductant.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the primary techniques used to determine the ground-state redox potentials of iridium complexes. rsc.orgacs.org In a typical CV experiment, the complex exhibits a quasi-reversible or irreversible oxidation wave corresponding to the Ir(III)/Ir(IV) couple and one or more reduction waves associated with the successive reduction of the ligands. acs.org

The excited-state redox potentials, which determine the oxidizing or reducing power of the complex upon photoexcitation, can be estimated from the ground-state potentials and the zero-zero spectroscopic energy (E₀₀) of the lowest-energy excited state. E₀₀ is often approximated from the onset of the emission spectrum.

The excited-state oxidation potential (Eox) and excited-state reduction potential (Ered) can be calculated using the following equations:

E*ox = Eox - E₀₀

E*red = Ered + E₀₀

Where Eox is the ground-state oxidation potential and Ered is the ground-state reduction potential. Time-resolved photoluminescence quenching experiments can also be employed to determine excited-state potentials by studying the kinetics of electron transfer with a series of quenchers with known redox potentials. ulb.ac.be

Table 1: Representative Redox Potential Data for Iridium(III) Complexes Note: Exact values for [Ir{dF(CF3)ppy}2(bpy)]PF6 can vary depending on experimental conditions (e.g., solvent, electrolyte). The data below is illustrative of typical values for related complexes.

ComplexEox (V vs. SCE)Ered (V vs. SCE)E₀₀ (eV)E*red (V vs. SCE)
[Ir(ppy)₂(dtbbpy)]PF₆+1.21--+0.66
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆---+1.21
[Ir{dF(CF₃)ppy}₂(bpy)]PF₆--~2.4+1.32

Data compiled from various sources. princeton.edutcichemicals.com

The ability to systematically tune the redox properties of iridium(III) complexes by modifying the ligand architecture is a cornerstone of their design. acs.orgresearchgate.net For the [Ir(C^N)₂(N^N)]⁺ family of complexes, the following strategies are commonly employed:

Modification of the Cyclometalating (C^N) Ligand: The HOMO energy is highly sensitive to changes in the C^N ligand. pusan.ac.kr Introducing electron-withdrawing groups (like the fluorine and trifluoromethyl groups in dF(CF3)ppy) stabilizes the HOMO, making the complex more difficult to oxidize (i.e., increasing its oxidation potential). mdpi.com This, in turn, makes the excited state a more powerful oxidant. Conversely, electron-donating groups would make the complex easier to oxidize.

Modification of the Ancillary (N^N) Ligand: The LUMO energy is primarily determined by the ancillary diimine ligand. pusan.ac.kr Introducing electron-withdrawing groups on the bpy ligand would stabilize the LUMO, making the complex easier to reduce (a less negative reduction potential) and decreasing the excited-state reducing power. Electron-donating groups would have the opposite effect.

By judiciously selecting substituents on both the cyclometalating and ancillary ligands, a fine-tuning of the HOMO-LUMO gap, and consequently the emission color, excited-state energy, and redox potentials, can be achieved. acs.orgcore.ac.uk This modularity allows for the rational design of complexes like [Ir{dF(CF3)ppy}2(bpy)]PF6 with tailored properties for specific applications. acs.org For instance, the strongly electron-withdrawing dF(CF3)ppy ligands in this complex significantly increase its excited-state oxidizing strength compared to the archetypal [Ir(ppy)₂(bpy)]⁺, enabling it to oxidize substrates that are otherwise unreactive. nih.gov

Solvent Effects on the Photophysics and Electrochemistry of [Ir{dF(CF3)ppy}2(bpy)]PF6

The surrounding solvent environment plays a critical role in modulating the photophysical and electrochemical characteristics of iridium(III) complexes like [Ir{dF(CF3)ppy}2(bpy)]PF6. The polarity, viscosity, and coordinating ability of the solvent can influence the energy levels of the frontier molecular orbitals, the stability of excited states, and the kinetics of electron transfer processes. These interactions are crucial for applications in photoredox catalysis, where the efficiency and outcome of a reaction can be highly solvent-dependent.

Detailed research into the solvent-dependent behavior of this class of compounds reveals significant variations in their key properties. While comprehensive data across a wide range of solvents for the specific [Ir{dF(CF3)ppy}2(bpy)]PF6 complex is limited in publicly accessible literature, extensive studies have been performed on the closely related analogue, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 . The structural difference lies in the ancillary bipyridine ligand, where dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine. The tert-butyl groups have minimal impact on the core electronic structure, and the trends observed for this analogue are considered highly representative of the behavior of [Ir{dF(CF3)ppy}2(bpy)]PF6.

Studies on [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 in four solvents of varying polarity—tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN)—demonstrate a clear dependence of redox properties on the solvent. rsc.org The ground-state redox potentials, which are fundamental to the catalytic activity of the complex, shift with solvent polarity. rsc.org

Electrochemical Properties in Various Solvents

The electrochemical behavior is typically analyzed using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These techniques allow for the determination of oxidation (E_ox) and reduction (E_red) potentials. The choice of solvent is critical, as solvents like THF and DMF have narrower electrochemical windows, which can make it difficult to observe certain processes, particularly oxidation. rsc.org For the majority of photocatalysts in one study, including the iridium complex, the ground-state oxidation potential could not be determined in THF and DMF for this reason. rsc.org

The data shows a progressive cathodic shift (a move to less positive potentials) of the oxidation potential as solvent polarity increases. rsc.org This indicates that the oxidized form of the complex is better stabilized by more polar solvents.

Below is a data table summarizing the ground-state redox potentials for the analogue [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 in different solvents.

SolventDielectric Constant (ε)E_red (V vs. SCE)E_ox (V vs. SCE)
Dichloromethane (DCM)8.93-1.541.35
Acetonitrile (MeCN)37.5-1.501.28
Tetrahydrofuran (THF)7.52-1.61N/D
Dimethylformamide (DMF)36.7-1.55N/D

*N/D: Not determinable due to solvent window limitations. rsc.org *Data sourced from a study on the analogue [Ir(dF(CF3)ppy)2(dtbbpy)]PF6. rsc.org

Photophysical Properties in Various Solvents

The photophysical properties, including absorption and emission spectra, are also sensitive to the solvent environment. The emission of this class of iridium complexes typically originates from a triplet metal-to-ligand charge-transfer (³MLCT) state. researchgate.netacs.org The energy of this state, and thus the color of the emitted light, can be affected by solvent polarity. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. A more polar solvent will typically stabilize the more polar state. In these complexes, the excited state often possesses a larger dipole moment, leading to a red-shift (shift to lower energy) in the emission spectrum in more polar solvents. researchgate.net

Furthermore, the solvent can influence the formation of ion pairs between the cationic iridium complex and its counter-anion (PF6⁻). osti.gov In solvents with low dielectric constants, the complex and its counter-ion can form tight contact-ion pairs. In contrast, high-dielectric solvents promote the formation of solvent-separated ion pairs or free ions. researchgate.net This ion-pairing dynamic can directly impact the excited-state charge distribution and reactivity, adding another layer of solvent-mediated control over the complex's function. osti.gov

Table of Mentioned Compounds

Abbreviation/Trivial NameFull Chemical Name
[Ir{dF(CF3)ppy}2(bpy)]PF6Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C2,N)(2,2'-bipyridine)iridium(III) hexafluorophosphate (B91526)
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C2,N)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate
THFTetrahydrofuran
DCMDichloromethane
DMFDimethylformamide
MeCNAcetonitrile

Applications of Ir Dfcf3ppy2 Bpy Pf6 in Modern Photoredox Catalysis

General Principles of [Ir{dF(CF3)ppy}2(bpy)]PF6-Mediated Photoredox Transformations

Upon absorption of visible light, the [Ir{dF(CF3)ppy}2(bpy)]PF6 complex transitions to a long-lived, photo-excited triplet state. whiterose.ac.uk This excited state is both a more potent oxidant and a stronger reductant than the ground state, allowing it to participate in single electron transfer (SET) processes with organic substrates. princeton.eduacs.org The catalytic cycle is typically initiated by either an oxidative or reductive quenching of this excited state. acs.org

The photocatalytic activity of [Ir{dF(CF3)ppy}2(bpy)]PF6 is primarily driven by single electron transfer events. The specific pathway, either oxidative or reductive quenching, depends on the nature of the substrate and the desired transformation. acs.org

In an oxidative quenching cycle , the excited photocatalyst ([Ir(III)]) acts as a reductant, donating an electron to an electron acceptor (A). This generates a radical anion (A•−) and the oxidized form of the photocatalyst ([Ir(IV)]). The highly oxidizing [Ir(IV)] species can then accept an electron from a donor substrate (D), regenerating the ground state [Ir(III)] catalyst and producing a radical cation (D•+), thus completing the catalytic cycle. nih.gov

Conversely, in a reductive quenching cycle , the excited photocatalyst ([Ir(III)]) functions as an oxidant, accepting an electron from a donor substrate (D). This process yields a radical cation (D•+) and the reduced form of the catalyst ([Ir(II)]). The resulting [Ir(II)] complex is a powerful reductant that can then donate an electron to an acceptor substrate (A), which forms a radical anion (A•−) and returns the photocatalyst to its ground state. princeton.edunih.gov The choice between these pathways is crucial for the specific synthetic application, enabling the generation of either radical cations or radical anions as key reactive intermediates.

Beyond single electron transfer, the excited state of [Ir{dF(CF3)ppy}2(bpy)]PF6 can also initiate reactions through energy transfer (EnT). whiterose.ac.uk In this mechanism, the excited photocatalyst, often referred to as a photosensitizer, does not undergo a net redox change but instead transfers its electronic energy to a substrate molecule. whiterose.ac.uknih.gov

This process, typically a triplet-triplet energy transfer (TTET) of the Dexter type, involves the collision of the excited iridium complex with a substrate molecule in an encounter complex. whiterose.ac.uknih.gov During this interaction, the energy from the photocatalyst's triplet excited state is transferred to the substrate, promoting it to its own triplet state while the photocatalyst returns to its ground state. whiterose.ac.uk This "sensitized" substrate is then sufficiently activated to undergo subsequent chemical reactions, such as cycloadditions or isomerizations. whiterose.ac.uk The efficiency of this process is dependent on the relative triplet energies of the photocatalyst and the substrate. acs.org

Diverse Applications in Organic Synthesis

The versatility of [Ir{dF(CF3)ppy}2(bpy)]PF6 as a photocatalyst has led to its application in a wide array of organic transformations, significantly advancing modern synthetic methodologies. alfachemic.com

One of the most significant areas of application for [Ir{dF(CF3)ppy}2(bpy)]PF6 is in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

This photocatalyst has proven to be highly effective in various cross-coupling reactions, often in dual catalytic systems that merge photoredox catalysis with transition metal catalysis. princeton.edualfachemic.com

A prominent application of [Ir{dF(CF3)ppy}2(bpy)]PF6 is in Ir/Ni dual catalysis for the cross-coupling of sp3-hybridized carbon centers with sp2-hybridized carbons. alfachemic.comsigmaaldrich.com This methodology overcomes challenges associated with traditional cross-coupling methods, such as slow rates of oxidative addition and facile β-hydride elimination, by employing a radical-based single electron transmetallation pathway. uni-regensburg.de

In a typical reaction, the photocatalyst facilitates the coupling of alkyl trifluoroborates with aryl halides. alfachemic.comuni-regensburg.de The proposed mechanism begins with the photoexcitation of the [Ir(III)] complex. The excited state is reductively quenched by a suitable amine or another sacrificial electron donor, generating a highly reducing [Ir(II)] species. princeton.edu This potent reductant then reduces the alkyl trifluoroborate, leading to the formation of a nucleophilic alkyl radical. This radical is subsequently trapped by a low-valent Ni(0) or Ni(I) complex, which is generated in a parallel catalytic cycle. The resulting Ni(II) or Ni(III) intermediate undergoes reductive elimination to form the desired C(sp3)-C(sp2) bond and regenerate the active nickel catalyst. princeton.eduuni-regensburg.de This dual catalytic system allows for the formation of these crucial bonds under remarkably mild conditions. alfachemic.comsigmaaldrich.com

Table 1: Research Findings on Ir/Ni Dual Catalysis for C(sp3)-C(sp2) Coupling

Substrate 1Substrate 2ProductCatalyst SystemConditionsKey Finding
Alkyl TrifluoroboratesAryl BromidesAryl-Alkyl Coupled Product[Ir{dF(CF3)ppy}2(bpy)]PF6 / Ni CatalystVisible Light, Room TemperatureEnables coupling of C(sp3) and C(sp2) centers under mild conditions. alfachemic.comsigmaaldrich.com
Secondary Alkyl β-Trifluoroboratoketones/EstersAryl BromidesArylated Ketones/Esters[Ir{dF(CF3)ppy}2(bpy)]PF6 / Ni CatalystVisible LightExpands the scope to include functionalized secondary alkyl groups. alfachemic.com

Table of Chemical Compounds

Abbreviation/ShorthandFull Chemical Name
[Ir{dF(CF3)ppy}2(bpy)]PF6(2,2'-Bipyridine)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate (B91526)
dF(CF3)ppy2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632)
bpy2,2'-bipyridine (B1663995)
PF6-Hexafluorophosphate
NiNickel

Photoredox-Mediated C-C Bond Forming Reactions

Cross-Coupling Methodologies Utilizing [IR{Dfcf3ppy2(bpy)]PF6
Coupling of Acyl Chlorides with Organoboron Reagents

A notable application of [Ir{dF(CF3)ppy}2(bpy)]PF6 is in the dual photoredox/nickel-catalyzed cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates, leading to the synthesis of valuable α-alkoxyketones. This method provides a mild and operationally simple one-step route to these motifs from stable starting materials. The reaction's success hinges on the careful selection of the photocatalyst, nickel catalyst, ligand, and base, as determined through high-throughput experimentation.

Optimal conditions for this transformation were identified as using [Ir{dF(CF3)ppy}2(bpy)]PF6 as the photocatalyst in conjunction with NiCl2·dme and a 4-tert-butyl-2-(2-pyridyl)oxazoline ligand. The reaction demonstrates a broad substrate scope, accommodating various primary, secondary, and tertiary alkoxy groups on the organoboron reagent.

Table 1: Substrate Scope for the Coupling of Hydrocinnamoyl Chloride with Various Potassium Alkoxymethyltrifluoroborates *

EntryAlkoxymethyltrifluoroborateProductYield (%)
1Benzyloxymethyl1-(Benzyloxy)-4-phenylbutan-2-one83
2(4-Methoxybenzyloxy)methyl1-((4-Methoxybenzyl)oxy)-4-phenylbutan-2-one81
3(2-Naphthylmethoxy)methyl4-Phenyl-1-((naphthalen-2-yl)methoxy)butan-2-one79
4Isopropoxymethyl1-Isopropoxy-4-phenylbutan-2-one75
5tert-Butoxymethyl1-(tert-Butoxy)-4-phenylbutan-2-one72

*Reaction conditions: Hydrocinnamoyl chloride (1.0 equiv), potassium alkoxymethyltrifluoroborate (1.5 equiv), [Ir{dF(CF3)ppy}2(bpy)]PF6 (2 mol %), NiCl2·dme (4 mol %), L1 (4 mol %), Cs2CO3 (1.0 equiv), THF, rt.

This protocol also extends to aromatic acyl chlorides, with benzoyl chloride successfully coupling with a range of alkoxymethyltrifluoroborates to afford the corresponding α-alkoxyketones in high yields.

Photoinduced Functionalization of Alkenes and Alkynes (e.g., Trifluoromethylation of Styrene)

[Ir{dF(CF3)ppy}2(bpy)]PF6 has proven to be an effective photocatalyst for the functionalization of unsaturated carbon-carbon bonds. One key application is the chemo-, regio-, and stereoselective trifluoromethylation of styrene (B11656). This reaction provides a direct method for introducing the trifluoromethyl group, a valuable moiety in medicinal and materials chemistry, into organic molecules under mild conditions.

While detailed substrate scope data specifically for the trifluoromethylation of styrene using [Ir{dF(CF3)ppy}2(bpy)]PF6 is not extensively documented in the provided search results, its utility in this area is noted. A related transformation, the trifluoromethylthio-trifluoromethylation of alkenes, has been demonstrated using the similar photocatalyst Ir(dF(CF3)ppy)2(dtbbpy), highlighting the potential of this class of catalysts in alkene functionalization. In this latter reaction, a variety of substituted styrenes and other alkenes undergo efficient conversion to their vicinal trifluoromethylthio-trifluoromethylated products.

Table 2: Selected Examples from the Trifluoromethylthio-Trifluoromethylation of Alkenes *

Alkene SubstrateProductYield (%)
Styrene2-(Trifluoromethyl)-1-phenyl-1-((trifluoromethyl)thio)ethane82
4-Methylstyrene1-(4-Methylphenyl)-2-(trifluoromethyl)-1-((trifluoromethyl)thio)ethane78
4-Chlorostyrene1-(4-Chlorophenyl)-2-(trifluoromethyl)-1-((trifluoromethyl)thio)ethane85
(E)-β-Methylstyrene(E)-1-(Trifluoromethyl)-2-phenyl-2-((trifluoromethyl)thio)propane75

*Reaction conditions: Alkene (0.3 mmol), CF3SO2Na (0.9 mmol), K2S2O8 (0.9 mmol), Ir(dF(CF3)ppy)2(dtbbpy) (0.5 mol %), PPh3 (0.9 mmol), Cu(MeCN)4PF6 (0.09 mmol), MeCN, rt, 6 h.

Functionalization of C-H Bonds using [Ir{dF(CF3)ppy}2(bpy)]PF6

The direct functionalization of otherwise inert C-H bonds is a significant goal in organic synthesis. [Ir{dF(CF3)ppy}2(bpy)]PF6 has been instrumental in developing new methods for C-H functionalization through photoredox catalysis.

Olefin Hydroamidation Catalyzed by [Ir{dF(CF3)ppy}2(bpy)]PF6

A ternary catalyst system involving [Ir{dF(CF3)ppy}2(bpy)]PF6 has been developed for the intramolecular hydroamidation of unactivated olefins using simple N-aryl amide derivatives. acs.org This process is initiated by the concerted proton-coupled electron transfer (PCET) from the amide N-H bond, mediated by the excited iridium complex and a weak phosphate (B84403) base, to generate a reactive amidyl radical. acs.org This radical then undergoes addition to a pendant alkene. A thiophenol co-catalyst facilitates a series of hydrogen atom, electron, and proton transfer events to yield the final product and regenerate the catalysts. acs.org

The reaction accommodates a variety of di-, tri-, and tetrasubstituted olefins. acs.org

Table 3: Substrate Scope for the Olefin Hydroamidation Catalyzed by [Ir{dF(CF3)ppy}2(bpy)]PF6 *

Amide SubstrateProductYield (%)
N-(2-allylphenyl)acetamide3-methyl-3,4-dihydroquinolin-2(1H)-one85
N-(2-(cyclohex-1-en-1-yl)phenyl)acetamide6a,7,8,9,10,10a-hexahydro-5H-phenanthridin-6(6H)-one78
N-(2-(2-methylallyl)phenyl)acetamide3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one72
N-(2-styrylphenyl)acetamide3-phenyl-3,4-dihydroquinolin-2(1H)-one65

*Reaction conditions: Amide (1.0 equiv), [Ir{dF(CF3)ppy}2(bpy)]PF6 (2 mol %), dibutyl phosphate (20 mol %), thiophenol (variable loading), solvent, blue LEDs. acs.org

Strategies for Remote C-H Activation

While specific strategies for remote C-H activation using [Ir{dF(CF3)ppy}2(bpy)]PF6 are not extensively detailed in the provided search results, related iridium complexes have shown promise in this area. For instance, a visible-light-mediated remote C-H chlorination of aliphatic and benzylic amines has been reported using a similar iridium photocatalyst. nih.gov This reaction proceeds via a 1,5-hydrogen atom transfer mechanism. nih.gov Additionally, the catalytic alkylation of remote C-H bonds has been achieved with the closely related [Ir(dFCF3ppy)2-(5,5′-dCF3bpy)]PF6 catalyst, a process also enabled by proton-coupled electron transfer. These examples suggest that [Ir{dF(CF3)ppy}2(bpy)]PF6 likely possesses the capability to facilitate remote C-H functionalization through similar mechanistic pathways, representing an area for further investigation.

Radical Generation and Propagation in [Ir{dF(CF3)ppy}2(bpy)]PF6 Systems

A central feature of the reactivity of [Ir{dF(CF3)ppy}2(bpy)]PF6 is its ability to generate radical intermediates from a variety of precursors through single-electron transfer processes.

Generation of Alkyl and Aryl Radicals

[Ir{dF(CF3)ppy}2(bpy)]PF6 is a potent catalytic photooxidant for the generation of a range of alkyl radicals, including highly reactive primary radicals. These radicals can be generated from precursors such as organotrifluoroborates and hypervalent silicates. The mechanism involves a single-electron transfer from the precursor to the photoactivated iridium complex. These photochemically generated alkyl radicals can then participate in various intermolecular homolytic reactions.

In tandem with a nickel catalyst, [Ir{dF(CF3)ppy}2(bpy)]PF6 facilitates the cross-coupling of C-sp3 hybridized trifluoroborates with aryl bromides under exceptionally mild conditions. acs.org

The generation of aryl radicals using iridium photocatalysts is also a key strategy in modern organic synthesis. While direct studies focusing solely on aryl radical generation by [Ir{dF(CF3)ppy}2(bpy)]PF6 are not detailed in the provided results, its application in reactions that proceed via aryl radical intermediates, such as the decarboxylative coupling of α-keto acids with aryl halides (using the similar [Ir(dFCF3ppy)2(dtbbpy)]+ catalyst), strongly implies its capability in this regard. These reactions typically involve the single-electron reduction of an aryl halide or the oxidation of an aryl carboxylate to generate the corresponding aryl radical.

Table of Compound Names

Abbreviation/NameFull Chemical Name
[Ir{dF(CF3)ppy}2(bpy)]PF6Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-N,C2')(2,2'-bipyridine)iridium(III) hexafluorophosphate
NiCl2·dme(1,2-Dimethoxyethane)nickel(II) chloride
Cs2CO3Cesium carbonate
THFTetrahydrofuran (B95107)
Ir(dF(CF3)ppy)2(dtbbpy)Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-N,C2')(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate
CF3SO2NaSodium triflinate
K2S2O8Potassium persulfate
PPh3Triphenylphosphine
Cu(MeCN)4PF6Tetrakis(acetonitrile)copper(I) hexafluorophosphate
MeCNAcetonitrile (B52724)
[Ir(dFCF3ppy)2-(5,5′-dCF3bpy)]PF6Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-N,C2')(5,5'-bis(trifluoromethyl)-2,2'-bipyridine)iridium(III) hexafluorophosphate
Radical Cascade Reactions Initiated by [Ir{dF(CF3)ppy}2(bpy)]PF6

The generation of radical intermediates under gentle visible-light irradiation is a hallmark of [Ir{dF(CF3)ppy}2(bpy)]PF6 catalysis, paving the way for complex radical cascade reactions. These reactions, where a single initiation event triggers a sequence of intramolecular transformations, allow for the rapid construction of intricate molecular architectures from simple precursors.

One notable application is the visible light-induced radical cascade difluoromethylation/cyclization of unactivated alkenes. nih.gov In this process, the photocatalyst facilitates the generation of a difluoromethyl radical, which then engages in a cascade reaction with an alkene-tethered imidazole (B134444) to construct polycyclic imidazole derivatives. This method is distinguished by its mild conditions and broad substrate scope, offering a valuable tool for the synthesis of fluorinated organic molecules.

Another significant area is the facilitation of radical acylation reactions through a multiphoton tandem photoredox catalysis mechanism. rsc.org Here, the iridium complex, upon excitation by visible light, initiates a radical acylation process that can be coupled with cyclization or other transformations, providing efficient access to complex ketone derivatives. rsc.orgresearchgate.net

Table 1: Selected Examples of Radical Cascade Reactions Initiated by [Ir{dF(CF3)ppy}2(bpy)]PF6

EntrySubstrateRadical PrecursorProductYield (%)Reference
1N-alkenyl benzimidazole[Ph3PCF2H]+Br−CF2H-substituted tricyclic benzimidazole76 nih.gov
2Olefin-containing imidazole[Ph3PCF2H]+Br−CF2H-substituted bicyclic imidazole90 nih.gov
3N-acryloyl heterocycle-Fused γ-lactam81 nih.gov
4Alkene-tethered indoleUmemoto's reagentTrifluoromethylated dihydropyrido[1,2-a]indoloneModerate to Good beilstein-journals.org
5α-keto acid and Michael acceptorα-keto acid1,4-addition product- rsc.org

Note: Yields are isolated yields unless otherwise noted. The specific variant [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 was used in some examples.

[Ir{dF(CF3)ppy}2(bpy)]PF6 in Multi-Catalytic Systems

The integration of [Ir{dF(CF3)ppy}2(bpy)]PF6 into multi-catalytic systems has unlocked novel reactivity and expanded the horizons of synthetic chemistry. By combining photoredox catalysis with other catalytic cycles, chemists can orchestrate complex transformations in a single pot.

Merging [Ir{dF(CF3)ppy}2(bpy)]PF6 Photoredox Catalysis with Transition Metal Catalysis (Metallaphotoredox)

A particularly fruitful strategy is the merger of [Ir{dF(CF3)ppy}2(bpy)]PF6 photoredox catalysis with transition metal catalysis, a field often referred to as metallaphotoredox catalysis. In these dual catalytic systems, the iridium photocatalyst, upon excitation by visible light, can modulate the oxidation state of a transition metal co-catalyst, typically nickel, enabling challenging cross-coupling reactions under exceptionally mild conditions. researchgate.net

This synergistic approach has been successfully applied to the cross-coupling of C-sp3 hybridized trifluoroborates with aryl bromides. researchgate.net The iridium photocatalyst facilitates the single-electron reduction of a Ni(II) species to a more reactive Ni(I) or Ni(0) species, which then participates in the cross-coupling cycle. This strategy circumvents the need for harsh reagents and high temperatures often required in traditional cross-coupling methods. The photocatalyst can also act as an energy donor to the nickel catalyst, promoting key steps in the catalytic cycle. chemie-brunschwig.ch

Table 2: Metallaphotoredox C-O Coupling using [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 and a Nickel Catalyst

EntryAryl HalideAlcoholBase/ReductantYield (%)
14-bromoacetophenoneMethanolK2CO329
24-bromoacetophenoneMethanolQuinuclidine90
34-bromo-2-fluorobenzonitrileHexanolK2CO3/Quinuclidine-
43-bromo-5-(trifluoromethyl)pyridineHexanolK2CO3/Quinuclidine-

Data extracted from supplementary information of a study on photoredox-nickel catalyzed C-O coupling, highlighting the importance of the amine reductant/base in achieving high yields. princeton.edu

Synergistic Effects in Cascade Reactions Involving [Ir{dF(CF3)ppy}2(bpy)]PF6

The synergistic interplay between the photocatalyst and a co-catalyst can lead to novel cascade reactions where multiple bonds are formed in a sequential and controlled manner. While the term "synergistic" often applies to the rate enhancement observed in dual catalytic systems, it can also describe the enabling of a cascade sequence that is not feasible with either catalyst alone.

For instance, in a metallaphotoredox-catalyzed decarboxylative coupling of α-amino acids with aryl halides, the iridium photocatalyst generates a radical intermediate from the amino acid, which then enters a nickel catalytic cycle for the cross-coupling event. This represents a synergistic cascade where the photoredox cycle initiates the reaction and feeds a key intermediate into the transition metal-catalyzed cycle.

Sustainable Chemical Transformations Enabled by [Ir{dF(CF3)ppy}2(bpy)]PF6

The use of [Ir{dF(CF3)ppy}2(bpy)]PF6 in photoredox catalysis aligns with the principles of green chemistry by promoting sustainable chemical transformations.

Utilization of Visible Light as an Energy Source

A key sustainable feature of catalysis with [Ir{dF(CF3)ppy}2(bpy)]PF6 is its ability to harness the energy of visible light, a mild and abundant energy source. princeton.edu The catalyst's strong absorption in the visible spectrum allows reactions to be driven by simple and energy-efficient light sources, such as blue LEDs. This contrasts with many traditional synthetic methods that rely on high temperatures, which are energy-intensive and can lead to thermal decomposition of sensitive molecules.

Mild Reaction Conditions and Reduced Waste Generation

Photoredox catalysis with [Ir{dF(CF3)ppy}2(bpy)]PF6 typically proceeds at or near room temperature, obviating the need for heating or cooling. acs.org These mild reaction conditions not only save energy but also enhance the functional group tolerance of the reactions, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.

The high efficiency and selectivity of these photocatalytic reactions often lead to higher product yields and fewer byproducts, contributing to reduced waste generation. The concept of the Environmental (E)-factor, which is the mass ratio of waste to desired product, is a key metric in green chemistry. tudelft.nl While specific E-factor calculations for reactions using this photocatalyst are not always reported, the principles of high atom economy and reduced use of stoichiometric reagents inherent in many photoredox-catalyzed transformations point towards a more favorable environmental footprint compared to classical methods. Furthermore, the development of heterogenized versions of iridium photocatalysts allows for their recovery and reuse, further minimizing waste and enhancing the economic and environmental sustainability of the processes. acs.org

Mechanistic Investigations and Computational Modeling of Ir Dfcf3ppy2 Bpy Pf6 Reactions

Spectroscopic Probes for Reaction Intermediates in [Ir{dF(CF3)ppy}2(bpy)]PF6 Catalysis

Direct observation of transient species is paramount to confirming proposed mechanistic pathways. Spectroscopic methods are invaluable tools for identifying and characterizing the short-lived intermediates that are central to photoredox catalysis.

Time-resolved spectroscopy has been instrumental in mapping the initial steps of photocatalytic cycles involving iridium complexes like [Ir{dF(CF3)ppy}2(dtbbpy)]+ (a close structural analog often used in mechanistic studies). nih.gov Upon photoexcitation with visible light, the ground-state Ir(III) complex is converted to a long-lived triplet excited state, commonly denoted as *Ir(III). This excited state is a potent oxidant and reductant.

In studies of radical acylation reactions using α-keto acids as substrates, transient absorption spectroscopy has directly observed the quenching of the *Ir(III) excited state. nih.gov The decay of the triplet state is efficiently quenched by the α-keto acid via an electron transfer mechanism, leading to the formation of the reduced Ir(II) species. nih.gov This key intermediate, [Ir(II)], has been spectroscopically identified, providing direct evidence for the reductive quenching pathway. nih.gov

Further investigations revealed that the newly formed Ir(II) complex rapidly undergoes protonation by the α-keto acid, which acts as a proton donor. This results in the formation of a remarkably stable iridium hydride species, IrH+, which has been observed on the millisecond timescale. nih.gov This observation is significant as it identifies a stable intermediate that may not be directly involved in the primary substrate reduction but is a key part of a more complex, multi-photon tandem catalytic cycle. nih.gov The quenching rate constants for the *Ir(III) state by various substrates have been determined, highlighting the efficiency of the initial electron transfer step. nih.gov

Table 1. Bimolecular Quenching Rate Constants (kq) of the *Ir(III) Excited State by α-Keto Acids.
Quencher (α-Keto Acid)Quenching Rate Constant (kq) (M-1s-1)Reference
Phenylglyoxylic acid1.5 × 109 nih.gov
Benzoylformic acid8.7 × 108 nih.gov
Pyruvic acid2.3 × 107 nih.gov

Many reactions photocatalyzed by [Ir{dF(CF3)ppy}2(bpy)]PF6 are proposed to proceed through the generation of radical intermediates. nih.gov Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly definitive technique for the detection and characterization of species with unpaired electrons, such as radicals.

The direct detection of short-lived, highly reactive radicals at steady-state concentrations can be challenging. Therefore, the spin trapping technique is commonly employed. This method involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a more stable and persistent radical adduct that can be readily detected by EPR. The resulting EPR spectrum provides a characteristic fingerprint, with hyperfine coupling constants that can be used to identify the structure of the trapped radical.

In the context of iridium photocatalysis, EPR spin trapping has been utilized to study the photochemical mechanisms of a broad series of related iridium complexes used as photoinitiators for polymerization reactions. researchgate.net These experiments provide evidence for the generation of radical species that initiate polymerization, confirming the viability of the technique for probing mechanistic pathways in these systems. researchgate.net For a typical reaction involving [Ir{dF(CF3)ppy}2(bpy)]PF6 where a substrate is oxidized, EPR spin trapping could be used to intercept and identify the resulting substrate radical cation or its subsequent transformation products, thereby providing direct evidence for the proposed single-electron transfer event.

Kinetic Studies of [Ir{dF(CF3)ppy}2(bpy)]PF6-Mediated Transformations

For a reaction catalyzed by [Ir{dF(CF3)ppy}2(bpy)]PF6, this analysis would involve systematically varying the initial concentration of the iridium complex, the electron donor/acceptor, and any other relevant substrates while measuring the initial reaction rate. rsc.org For instance, if the reaction is first-order in the photocatalyst concentration, it suggests that a single molecule of the catalyst is involved in the rate-determining step. A zero-order dependence on a substrate would imply that the substrate is involved in a fast step that occurs after the rate-limiting step. wikipedia.org This experimental data is then compared against the theoretical rate laws derived from different proposed mechanisms to determine which mechanism is most consistent with the kinetic observations.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Computational modeling has become an indispensable tool for complementing experimental studies of photocatalytic mechanisms. mdpi.com Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are powerful methods for investigating the electronic structure, geometries, and energetics of the species involved in the catalytic cycle of [Ir{dF(CF3)ppy}2(bpy)]PF6.

DFT calculations are routinely used to predict key properties of the photocatalyst, such as its ground-state geometry and redox potentials. These calculated values can be compared with experimental data from X-ray crystallography and cyclic voltammetry to validate the computational model. Furthermore, DFT is used to calculate the energies of proposed intermediates and transition states along a reaction pathway, allowing for the mapping of a complete reaction energy profile. This can help identify the most energetically favorable pathway and corroborate the identity of the rate-limiting step. mdpi.com

TD-DFT is specifically used to investigate the electronic excited states of the photocatalyst. It can accurately predict the energies of the lowest triplet excited state (T1), which is crucial for determining the photocatalyst's excited-state redox potentials. The agreement between TD-DFT calculated excited-state energies and those derived from experimental phosphorescence spectra provides strong support for the accuracy of the computational model. semanticscholar.org Researchers have successfully used DFT to model the electron transfer rates between the excited iridium catalyst and various organic substrates, finding a clear predictive trend that aids in in silico screening of potential reagents. chemrxiv.orgsemanticscholar.org

Table 2. Comparison of Experimental and DFT-Calculated Properties for Iridium(III) Photocatalysts.
PropertyExperimental ValueCalculated Value (Method)Reference
ET for [Ir{dF(CF3)ppy}2(dtbbpy)]PF62.68 eV (61.8 kcal/mol)Not explicitly found researchgate.net (from another search result)
Ered(*IrIII/IrII) for [Ir{dF(CF3)ppy}2(dtbbpy)]PF6+1.21 V vs SCENot explicitly found researchgate.net (from another search result)
Log(kq) for quenching by N,N-dimethylaniline9.79.6 (DFT/Rehm-Weller model) chemrxiv.org
Log(kq) for quenching by Phenol6.16.2 (DFT/Rehm-Weller model) chemrxiv.org

Elucidation of Electronic Structures and Molecular Orbitals of [Ir{dF(CF3)ppy}2(bpy)]PF6

The electronic structure of the iridium(III) complex [Ir{dF(CF3)ppy}2(bpy)]PF6 is fundamental to its potent photocatalytic activity. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into its molecular orbitals. The complex features an octahedral geometry around the central iridium atom. It is a heteroleptic complex, meaning it has different types of ligands: two cyclometalating 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) (dF(CF3)ppy) ligands and one ancillary 2,2'-bipyridine (B1663995) (bpy) ligand.

This specific ligand arrangement dictates the spatial distribution and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For heteroleptic iridium(III) complexes of this type, the HOMO is typically characterized by a significant contribution from the iridium metal's d-orbitals mixed with the π-orbitals of the cyclometalating phenylpyridine (ppy) ligands. nih.gov Conversely, the LUMO is predominantly localized on the π*-antibonding orbitals of the ancillary diimine (bpy) ligand. nih.govacs.org

The electronic properties are heavily influenced by the presence of strongly electron-withdrawing difluoro and trifluoromethyl groups on the ppy ligands. These substituents lower the energy of the HOMO, which in turn significantly increases the oxidative strength of the complex in its photo-excited state. This enhanced oxidizing power is a key feature that distinguishes it from many other photocatalysts. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the complex's absorption and emission properties, as well as its stability. wikipedia.org

Table 1: Frontier Molecular Orbital Characteristics of [Ir{dF(CF3)ppy}2(bpy)]PF6 and Similar Complexes.
Molecular OrbitalPrimary LocalizationContributing MoietiesInfluence of Substituents
HOMO Mixed metal-ligand characterIridium d-orbitals, π-orbitals of dF(CF3)ppy ligandsElectron-withdrawing F and CF3 groups lower the HOMO energy level, increasing the ground-state oxidation potential.
LUMO Ligand-centered (π)π-antibonding orbitals of the bpy ligandSubstituents on the bpy ligand can tune the LUMO energy and the complex's reduction potential.

Modeling Excited State Properties and Energy Landscapes

Upon absorption of visible light, [Ir{dF(CF3)ppy}2(bpy)]PF6 is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). nih.gov Due to the heavy iridium atom, strong spin-orbit coupling facilitates highly efficient intersystem crossing (ISC) to a long-lived triplet excited state (T₁). acs.orgrsc.org This triplet state is primarily of metal-to-ligand charge transfer (³MLCT) character, where an electron has effectively moved from the HOMO (localized on the Ir/ppy units) to the LUMO (localized on the bpy ligand). nih.govacs.org

This ³MLCT excited state is the key species in catalysis, acting as both a potent oxidant and a strong reductant. nsf.gov Computational models and experimental measurements have been used to quantify the properties of this excited state. The energy of the excited state (often estimated from the emission maximum) and its redox potentials are crucial for predicting its reactivity with potential substrates. nsf.gov For [Ir{dF(CF3)ppy}2(bpy)]PF6, the excited state is a powerful oxidizing agent, a direct consequence of the electron-withdrawing groups on the ppy ligands.

Time-resolved spectroscopy and theoretical calculations are employed to map the energy landscape, including the rates of radiative (phosphorescence) and non-radiative decay back to the ground state, as well as the rates of electron or energy transfer to substrates. rsc.org The relatively long lifetime of the triplet state allows sufficient time for it to engage in bimolecular reactions required for catalysis. acs.org

Table 2: Photophysical and Electrochemical Properties of [Ir{dF(CF3)ppy}2(bpy)]PF6. tcichemicals.com
PropertyNotationValue (vs. SCE in CH3CN)Description
Excited-State Reduction PotentialE([IrIII]/[IrII])+1.32 VThe oxidizing power of the excited state.
Excited-State Oxidation PotentialE([IrIV]/[IrIII])-1.00 VThe reducing power of the excited state.
Ground-State Oxidation PotentialE([IrIV]/[IrIII])+1.69 VThe potential to oxidize the ground-state complex.
Ground-State Reduction PotentialE([IrIII]/[IrII])-1.37 VThe potential to reduce the ground-state complex.

Simulation of Reaction Pathways and Transition States in [Ir{dF(CF3)ppy}2(bpy)]PF6 Catalysis

Computational modeling is a powerful tool for simulating the intricate pathways of reactions catalyzed by [Ir{dF(CF3)ppy}2(bpy)]PF6. DFT calculations allow researchers to map potential energy surfaces, identify reaction intermediates, and calculate the energy barriers of transition states for key mechanistic steps. arxiv.org These simulations provide a molecular-level understanding of how the photocatalyst interacts with substrates to facilitate chemical transformations.

A common catalytic cycle begins with the photoexcited complex, *[Ir{dF(CF3)ppy}2(bpy)]⁺, initiating a single-electron transfer (SET) with a substrate. Given its high excited-state reduction potential, the catalyst typically acts as a photo-oxidant, accepting an electron from an electron-rich substrate.

Elucidating Substrate Scope and Reaction Selectivity Influenced by [Ir{dF(CF3)ppy}2(bpy)]PF6

Chemo-, Regio-, and Stereoselective Outcomes

The photocatalyst [Ir{dF(CF3)ppy}2(bpy)]PF6 has proven to be highly effective in a variety of transformations that demand high levels of selectivity. Its utility is particularly noted in dual catalytic systems, often paired with a nickel catalyst, to achieve cross-coupling reactions under mild conditions. sigmaaldrich.com These reactions often proceed with excellent chemo-, regio-, and stereoselectivity.

A prominent application is the trifluoromethylation of styrenes and the cross-coupling of C(sp³)-hybridized trifluoroborates with aryl bromides. sigmaaldrich.com In these reactions, the choice of photocatalyst is critical for achieving the desired selectivity. For instance, in olefin functionalization, the catalyst can influence whether the reaction proceeds via a Markovnikov or anti-Markovnikov addition pathway (regioselectivity). In reactions involving chiral substrates or catalysts, it can control the formation of a specific stereoisomer (stereoselectivity). The catalyst's ability to selectively activate one functional group in the presence of others (chemoselectivity) is also a key advantage.

Table 3: Examples of Selective Transformations Catalyzed by [Ir{dF(CF3)ppy}2(bpy)]PF6.
Reaction TypeSubstratesCo-catalystObserved Selectivity
TrifluoromethylationStyrenesNoneHigh chemo-, regio-, and stereoselectivity reported.
C(sp³)-C(sp²) Cross-CouplingAlkyl trifluoroborates + Aryl bromidesNickel complexHigh chemoselectivity for C-C bond formation.
Benzylic Ether SynthesisNot specifiedNickel complexDemonstrates high selectivity in C-O bond formation.
Olefin HydroamidationOlefins + AmidesNoneRegioselectivity influenced by proton-coupled electron transfer mechanism.

Rationalization of Selectivity through Steric and Electronic Effects

The selectivity observed in reactions catalyzed by [Ir{dF(CF3)ppy}2(bpy)]PF6 arises from a combination of steric and electronic effects involving the catalyst, substrates, and any co-catalysts. nih.govnih.gov

Electronic Effects: The dominant electronic feature of this photocatalyst is its extremely high oxidizing power in the excited state (+1.32 V vs. SCE). tcichemicals.com This is a direct result of the fluorine and trifluoromethyl substituents on the ppy ligands. This strong oxidizing ability allows the catalyst to selectively oxidize substrates with high oxidation potentials, enabling a high degree of chemoselectivity. It can activate a specific functional group that would be inert to less oxidizing photocatalysts, leaving other sensitive groups in the molecule untouched.

Steric Effects: While the photocatalyst itself does not typically bind the substrate for an extended period, steric interactions are crucial, particularly in dual catalysis systems. In an Ir/Ni dual catalytic cycle, for example, the substrate is bound to the nickel center. The steric bulk of the ligands on both the iridium and nickel complexes can create a specific three-dimensional environment around the reacting species. This chiral pocket or sterically constrained space can dictate the facial selectivity of a radical addition to a prochiral radical intermediate, thereby controlling the stereochemical outcome. Similarly, steric hindrance can favor the approach of a substrate to a less-congested site, governing regioselectivity. The interplay between the electronic activation by the iridium catalyst and the steric environment created by the nickel co-catalyst is therefore essential for rationalizing and predicting the high selectivity of these reactions. manchester.ac.uk

Table of Compound Names

Abbreviation/NameFull Chemical Name
[Ir{dF(CF3)ppy}2(bpy)]PF6(2,2'-Bipyridine)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) Hexafluorophosphate (B91526)
dF(CF3)ppy2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
bpy2,2'-Bipyridine
dtbbpy4,4'-di-tert-butyl-2,2'-bipyridine
ppy2-phenylpyridine

Advanced Research Topics and Emerging Frontiers for Ir Dfcf3ppy2 Bpy Pf6

Immobilization Strategies for [Ir{dF(CF3)ppy}2(bpy)]PF6 in Heterogeneous Catalysis

A significant drawback of homogeneous catalysts like [Ir{dF(CF3)ppy}2(bpy)]PF6 is the challenge associated with their separation from the reaction mixture and subsequent reuse. This limitation drives research into heterogenization strategies, which involve anchoring the catalyst to a solid support, thereby simplifying recovery and improving the economic and environmental sustainability of the process. acs.org

Encapsulation in Porous Materials

Encapsulation within porous materials, such as Metal-Organic Frameworks (MOFs), is a promising strategy for heterogenizing iridium photocatalysts. MOFs are highly porous, crystalline materials whose tunable structures can be designed to entrap catalyst molecules, preventing leaching while allowing reactants and products to diffuse freely. nih.gov

Research has demonstrated that iridium(III) complexes can be incorporated into MOF structures, such as UiO-66-NH2, to create robust, hybrid photocatalysts. rsc.orgresearchgate.net One common method involves modifying the catalyst's ligands with functional groups, like carboxylates, that can coordinate with the metal nodes of the MOF, effectively integrating the complex into the framework. researchgate.net This approach not only facilitates catalyst recovery but can also enhance photocatalytic activity. The rigid, well-defined pores of the MOF can prevent self-quenching of the catalyst at higher concentrations and promote the separation of electrons and holes, leading to improved efficiency in processes like photocatalytic hydrogen evolution. rsc.orgresearchgate.net For instance, an iridium(III) complex integrated into a UiO-66-NH2 MOF showed a 2.5-fold increase in hydrogen evolution compared to the unmodified MOF. rsc.org

Support MaterialImmobilization MethodKey AdvantageResulting Performance
UiO-66-NH2 (MOF) Ligand modification & coordinationEnhanced electron-hole separation2.5x increase in H2 evolution rsc.org
Anionic MOF (NENU-524) Ion-exchangeStable encapsulation & white light emissionHigh quantum yield (15.2%) scispace.com
Alumina (Al2O3) Adsorption/surface interactionHigh reusability & scalabilityCatalyst reusable up to five times acs.org

Surface Grafting and Hybrid Materials Development

An alternative to encapsulation is the covalent grafting or electrostatic binding of the catalyst onto the surface of an inert solid support, such as silica (B1680970) (SiO2) or polymers. acs.orguni-regensburg.de This method involves functionalizing the support material or the catalyst's ligands to enable the formation of a stable link between them.

A successful example of this approach involved the heterogenization of a similar iridium photocatalyst onto an alumina (Al2O3) support. This hybrid material demonstrated broad applicability across various photoredox reactions operating through both oxidative and reductive quenching pathways. acs.org The supported catalyst proved to be highly efficient, requiring very low catalyst loadings (as low as 0.01 mol%). Crucially, the material exhibited excellent recyclability, maintaining high efficiency for up to five consecutive reaction cycles. acs.org This durability and the ease of separation by simple filtration highlight the potential of surface grafting to create more sustainable and scalable catalytic systems.

Flow Chemistry Applications of [Ir{dF(CF3)ppy}2(bpy)]PF6

Flow chemistry, where reactions are performed in continuously streaming fluids through a reactor, offers significant advantages over traditional batch processing, particularly for photochemical reactions. scispace.commit.edu The high surface-area-to-volume ratio of typical flow reactors, often constructed from narrow tubing, maximizes light penetration throughout the reaction medium, overcoming a major limitation of scaling up photochemical reactions in large flasks. scispace.com

Continuous Synthesis and Process Intensification

Utilizing [Ir{dF(CF3)ppy}2(bpy)]PF6 in continuous flow systems allows for process intensification—achieving higher throughput and productivity in a smaller reactor volume. A notable example is its use in a dual photoredox/nickel catalytic system for the cross-coupling of alkylsilicates with aryl chlorides. flowphotochem.eu This transformation, when performed in a continuous-flow setup, demonstrated a dramatic acceleration of the reaction rate.

The setup involved pumping solutions of the reactants, base, nickel co-catalyst, and the [Ir{dF(CF3)ppy}2(bpy)]PF6 photocatalyst through a PTFE capillary reactor irradiated by blue LEDs. flowphotochem.eu This continuous process enabled the synthesis of the desired products with comparable yields to the batch method but in a fraction of the time.

Enhancing Reaction Efficiency and Scalability

The primary benefits of applying flow chemistry to reactions catalyzed by [Ir{dF(CF3)ppy}2(bpy)]PF6 are enhanced efficiency and improved scalability. scispace.com The efficient irradiation within a flow reactor leads to a significant reduction in reaction times. In the previously mentioned dual catalytic cross-coupling, the reaction time was reduced from 24 hours in a batch reactor to only 20 minutes in the continuous-flow system, representing a more than 70-fold decrease. flowphotochem.eu This remarkable rate enhancement is a direct consequence of the superior photon flux experienced by the catalyst and reactants in the microreactor environment. scispace.com

This increase in efficiency directly translates to better scalability. Scaling up a photochemical reaction in batch is notoriously difficult due to the Beer-Lambert law, which dictates that light penetration decreases exponentially with path length and concentration. Flow reactors circumvent this issue by maintaining a short path length, ensuring that reactions can be scaled up by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). princeton.edu

ParameterBatch ReactionFlow ReactionImprovement Factor
Reaction Time 24 hours20 minutes~72x Faster
Catalyst Loading StandardPotentially lower scispace.comMore efficient use of catalyst
Scalability Limited by light penetrationReadily scalable by time or parallelizationHigh

Development of [Ir{dF(CF3)ppy}2(bpy)]PF6-Based Supramolecular Assemblies

A frontier in catalysis involves the construction of supramolecular assemblies, where molecules are organized into complex, functional structures through non-covalent interactions. Integrating photocatalysts like [Ir{dF(CF3)ppy}2(bpy)]PF6 into such systems can impart new functionalities, enhance stability, and create enzyme-like activity in artificial systems.

While research on supramolecular assemblies based specifically on [Ir{dF(CF3)ppy}2(bpy)]PF6 is an emerging field, progress has been made with structurally related iridium(III) polypyridine complexes. One innovative approach is the creation of artificial metalloenzymes (ArMs), where an iridium complex is covalently embedded within a protein scaffold, such as prolyl oligopeptidase (POP). chemrxiv.org This strategy combines the catalytic prowess of the metal complex with the sophisticated and chiral environment of a protein. chemrxiv.org

Incorporating the iridium cofactor into the protein scaffold can favorably alter its photophysical properties, leading to prolonged triplet lifetimes and enhanced absorbance in the visible light spectrum. chemrxiv.org These changes can improve photosensitization efficiency. Furthermore, the protein scaffold can induce selectivity, for instance by enriching one enantiomer of a racemic iridium complex, paving the way for stereoselective photocatalysis in an aqueous environment—a significant challenge in synthetic chemistry. chemrxiv.orgnih.gov This research opens the door to developing novel bio-photocatalysts for complex transformations in biological systems or green solvents.

Self-Assembly Principles for Functional Systems

While the self-assembly of [Ir{dF(CF3)ppy}2(bpy)]PF6 into discrete, functional systems is an emerging area of investigation, the principles of supramolecular chemistry provide a framework for understanding its potential. The cationic nature of the complex and the presence of large, aromatic ligands suggest the possibility of forming ordered assemblies through non-covalent interactions. These interactions can lead to the formation of supramolecular structures with emergent properties, distinct from the individual molecules.

The design of functional systems based on the self-assembly of iridium complexes often involves modifying the ligands to introduce specific recognition motifs. For instance, the bipyridine or phenylpyridine ligands could be functionalized with groups capable of hydrogen bonding or metal coordination, driving the assembly of more complex architectures. Such self-assembled systems could find applications in light-harvesting arrays, where excitation energy can be transferred between iridium centers, or in multimetallic catalysts that can perform cooperative catalysis.

One can envision the incorporation of [Ir{dF(CF3)ppy}2(bpy)]PF6 into larger, organized structures like polymers or metal-organic frameworks (MOFs). As a monomeric unit, it can be polymerized with other organic molecules to create materials with tailored photophysical and catalytic properties. The resulting polymers could exhibit enhanced processability and recyclability compared to the small-molecule catalyst.

Non-Covalent Interactions in [Ir{dF(CF3)ppy}2(bpy)]PF6 Systems

Non-covalent interactions play a crucial role in the structure, stability, and reactivity of [Ir{dF(CF3)ppy}2(bpy)]PF6 and its derivatives. The most prominent of these is π-π stacking, which arises from the interaction between the aromatic rings of the phenylpyridine and bipyridine ligands. The extensive fluorination of the phenylpyridine ligands in [Ir{dF(CF3)ppy}2(bpy)]PF6 significantly influences these π-π stacking interactions. The electron-withdrawing nature of the fluorine atoms can modulate the electron density of the aromatic rings, affecting the strength and geometry of the stacking.

In dual catalytic systems, where [Ir{dF(CF3)ppy}2(bpy)]PF6 is often paired with a nickel catalyst, non-covalent interactions can be critical for efficient catalysis. For example, phenyl-pentafluorophenyl interactions between the photocatalyst and ligands on the nickel center can enhance catalytic performance by bringing the two catalytic species into close proximity. This can lead to extended excited-state lifetimes for the photosensitizer and more efficient energy or electron transfer.

Hydrogen bonding, although less prominent than π-π stacking, can also influence the behavior of [Ir{dF(CF3)ppy}2(bpy)]PF6 systems, particularly in the presence of protic solvents or substrates with hydrogen-bonding capabilities. The hexafluorophosphate (B91526) (PF6-) counter-ion can also participate in weak interactions. The interplay of these non-covalent forces can be harnessed to control the stereochemistry of photocatalytic reactions, an area of growing interest.

Table 1: Key Non-Covalent Interactions in [Ir{dF(CF3)ppy}2(bpy)]PF6 Systems

Interaction TypeDescriptionPotential Impact on Catalysis
π-π Stacking Attraction between the aromatic rings of the ligands. Influenced by the extensive fluorination of the phenylpyridine ligands.Can affect the photophysical properties of the complex and mediate interactions with substrates or other catalysts.
Phenyl-Pentafluorophenyl Interactions Specific type of π-π stacking often observed between the fluorinated ligands of the iridium complex and aromatic ligands on a co-catalyst (e.g., nickel).Enhances proximity between catalytic centers in dual catalytic systems, leading to improved reaction efficiency.
Hydrogen Bonding Possible interactions with protic solvents or substrates containing O-H or N-H bonds. The PF6- anion can also act as a hydrogen bond acceptor.Can influence substrate binding and activation, and potentially impact the stereochemical outcome of reactions.
Ion Pairing Electrostatic interaction between the cationic iridium complex and the PF6- counter-ion.Can affect the solubility and excited-state dynamics of the photocatalyst. researchgate.net

Bio-Inspired Catalysis and Interface with Biological Systems (excluding clinical trials)

The application of photoredox catalysis at the interface with biological systems is a rapidly expanding frontier. While [Ir{dF(CF3)ppy}2(bpy)]PF6 is not inherently water-soluble, strategies are being developed to employ it and similar iridium complexes in aqueous environments, which is essential for biological applications. This can be achieved by designing water-soluble analogues of the catalyst or by encapsulating the catalyst in biocompatible carriers like liposomes or micelles.

Bio-inspired approaches are being explored to enhance the efficiency and selectivity of photocatalysis. For example, compartmentalization, a key principle in biological systems, is being mimicked to separate different stages of a photocatalytic reaction and prevent undesirable side reactions. In one such system, iridium photosensitizers have been embedded within the lipid bilayer of liposomes for light-driven CO2 reduction, demonstrating the potential of these complexes in artificial photosynthesis. nih.gov

The ability of iridium photocatalysts to generate reactive radical intermediates under mild, visible-light irradiation makes them attractive for the modification of biomolecules. While specific examples with [Ir{dF(CF3)ppy}2(bpy)]PF6 are still emerging, related water-soluble iridium complexes have been used for the modification of peptides and proteins. acs.org This opens up possibilities for using [Ir{dF(CF3)ppy}2(bpy)]PF6 in bioconjugation, protein labeling, and the synthesis of complex natural products.

Integration of [Ir{dF(CF3)ppy}2(bpy)]PF6 with Electrochemistry (Electrochemically Mediated Photoredox Catalysis)

The integration of photoredox catalysis with electrochemistry offers a powerful strategy to overcome some of the limitations of traditional photoredox catalysis and to unlock novel chemical transformations. [Ir{dF(CF3)ppy}2(bpy)]PF6 has proven to be an excellent candidate for such electrochemically mediated photoredox catalysis due to its favorable redox properties and photostability.

A significant area of research is the use of [Ir{dF(CF3)ppy}2(bpy)]PF6 in dual catalytic systems with nickel, where electrochemistry can play a crucial role. For instance, in the cross-coupling of C-sp3 hybridized trifluoroborates with aryl bromides, the iridium photocatalyst, upon excitation, initiates the catalytic cycle, and electrochemistry can be used to control the oxidation state of the nickel co-catalyst. chemicalbook.com

Furthermore, the concept of tandem photoredox catalysis, where multiple photons are used to drive a reaction, can be extended to include electrochemical steps. nih.govrsc.org For example, a photochemically generated intermediate can be further activated by an electrochemical process, allowing for the formation of highly reactive species capable of engaging in challenging bond formations. This synergy between light and electricity opens up new avenues for synthetic chemistry.

Table 2: Applications of [Ir{dF(CF3)ppy}2(bpy)]PF6 in Electrochemically Mediated Photoredox Catalysis

ApplicationRole of [Ir{dF(CF3)ppy}2(bpy)]PF6Role of ElectrochemistryKey Advantages
Cross-coupling of C-sp3 Trifluoroborates with Aryl Bromides chemicalbook.comPhotoredox catalyst to generate radical intermediates.Can be used to regenerate the active catalyst and control the oxidation state of the nickel co-catalyst.Mild reaction conditions, avoids stoichiometric redox agents.
Synthesis of Benzylic Ethers chemicalbook.comPart of an Ir/Ni dual catalytic system to facilitate C-O bond formation.Facilitates the catalytic cycle and enhances reaction efficiency.High selectivity and functional group tolerance.
Catalytic Olefin Hydroamidation chemicalbook.comEnables proton-coupled electron transfer.Drives the overall redox process.Access to valuable amide products from simple starting materials.
Cross-coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates chemicalbook.comVisible light photoredox catalyst.Mediates the electron transfer steps.Efficient synthesis of ketones.

Conclusion and Future Outlook for Ir Dfcf3ppy2 Bpy Pf6 Research

Summary of Key Achievements and Research Impact

The primary impact of [Ir{dF(CF3)ppy}2(bpy)]PF6 lies in its exceptional performance as a photoredox catalyst. The strategic placement of electron-withdrawing difluoro and trifluoromethyl groups on the cyclometalating phenylpyridine (ppy) ligands significantly enhances the oxidative potential of its photoexcited state. This electronic tuning allows the catalyst to engage in single-electron transfer (SET) processes, generating reactive radical intermediates from a broad range of substrates that were previously difficult to activate.

A major achievement has been its application in dual catalytic systems, most notably with nickel catalysts. This synergistic approach has unlocked challenging cross-coupling reactions, such as the formation of C(sp³)–C(sp²) bonds between alkyl trifluoroborates and aryl bromides under exceptionally mild conditions. orgsyn.orgsigmaaldrich.com Beyond this, the catalyst has proven effective for a variety of other critical bond-forming reactions, including C–O and C–S cross-couplings. orgsyn.org The development of practical and scalable gram-scale syntheses has been a crucial achievement, ensuring its accessibility to the wider research community and facilitating its expanding application in organic methodology. orgsyn.orgresearchgate.net

Table 1: Key Applications of [Ir{dF(CF3)ppy}2(bpy)]PF6 in Photocatalysis

Reaction TypeDescriptionSignificanceReferences
Ir/Ni Dual CatalysisCross-coupling of C(sp³)-hybridized trifluoroborates with aryl bromides.Enables the formation of challenging carbon-carbon bonds under mild, visible-light conditions. orgsyn.orgsigmaaldrich.com
C–O and C–S Cross-CouplingFormation of carbon-heteroatom bonds.Provides access to important structural motifs found in pharmaceuticals and materials. orgsyn.org
Atom-Transfer Radical Addition (ATRA)Addition of haloalkanes across alkenes and alkynes.Facilitates efficient C-C bond formation through both oxidative and reductive quenching cycles. acs.org
Energy Transfer (EnT) CatalysisIsomerization and cycloaddition reactions via triplet energy transfer.Allows for orthogonal reactivity compared to electron transfer pathways, expanding the synthetic utility. nih.gov

Unresolved Challenges and Open Questions in [Ir{dF(CF3)ppy}2(bpy)]PF6 Chemistry

Despite its successes, significant challenges and questions remain. A central issue in photoredox catalysis is modulating and preventing unproductive back electron transfer (BET), where the generated radical ions recombine with the catalyst, dissipating energy and lowering the quantum yield. researchgate.net While the design of [Ir{dF(CF3)ppy}2(bpy)]PF6 is advanced, overcoming BET remains a formidable challenge in achieving more efficient transformations. researchgate.net

Another area of active investigation is the stability of the catalyst itself. The reduced intermediates of iridium(III) complexes can be a mechanistic turning point, leading to either productive catalysis or catalyst degradation. acs.org The nature of the ancillary ligand (e.g., bipyridine vs. phenanthroline) has been shown to be a key factor in determining photochemical stability. acs.org For catalysts with bipyridine ligands, there is a susceptibility to side-reactions that modify the ligand, potentially altering the catalyst's photophysical properties and long-term performance. acs.orgamazonaws.com

Prospective Directions for Enhancing Performance and Expanding Applications of [Ir{dF(CF3)ppy}2(bpy)]PF6

Future research will likely focus on several key areas to address the current challenges and broaden the catalyst's utility.

Advanced Ligand Design: A primary strategy for enhancing performance involves the rational design of new cyclometalating and ancillary ligands. Modifications can further tune the catalyst's redox potentials, excited-state lifetimes, and stability. nih.gov Incorporating functionalities that stabilize key intermediates or inhibit degradation pathways could lead to next-generation catalysts with superior efficiency and robustness. nih.govrsc.org

Deep Mechanistic Investigations: Elucidating the intricate details of the catalytic cycle is paramount. The use of advanced time-resolved spectroscopy and computational modeling can help to identify transient intermediates and map out competing reaction pathways, including the potential for multiphoton processes. rsc.org A deeper understanding will enable the rational design of reaction conditions that favor the most efficient and selective chemical transformations.

Expansion of Synthetic Scope: While already versatile, there is significant potential to apply [Ir{dF(CF3)ppy}2(bpy)]PF6 to new and more challenging chemical problems. This includes its use in late-stage functionalization of complex, biologically active molecules and the development of novel enantioselective transformations by pairing it with chiral co-catalysts.

Catalyst Heterogenization: To address issues of cost and recyclability, immobilizing the catalyst onto solid supports or incorporating it into polymer backbones is a promising direction. rsc.org Creating effective, reusable heterogeneous versions of the catalyst would be a significant step towards its application in large-scale industrial processes. acs.org

Broader Implications for the Field of Sustainable Chemical Synthesis

The research surrounding [Ir{dF(CF3)ppy}2(bpy)]PF6 has profound implications for sustainable chemistry. By harnessing visible light—a renewable and inexpensive energy source—photoredox catalysis significantly reduces the reliance on the high temperatures and harsh reagents often required in traditional synthetic methods. acs.org This approach aligns with the principles of green chemistry by enabling the construction of complex molecules under milder, more environmentally benign conditions.

The development of highly efficient catalysts like [Ir{dF(CF3)ppy}2(bpy)]PF6 allows for the activation of abundant chemical feedstocks through novel, energy-efficient mechanisms. americanelements.com Efforts to create recyclable, polymer-supported versions of these catalysts directly address the challenges of catalyst loss and high cost, which are major hurdles for the practical utility of precious metal catalysts in sustainable, scalable processes. rsc.org As the field progresses, the insights gained from studying [Ir{dF(CF3)ppy}2(bpy)]PF6 will continue to inspire the design of even more efficient and sustainable catalysts, potentially utilizing earth-abundant metals, further advancing the goal of environmentally responsible chemical manufacturing.

Table of Mentioned Compounds

Abbreviation / Common NameFull Chemical Name
[Ir{dF(CF3)ppy}2(bpy)]PF6[2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate (B91526)
[Ir(dFCF3ppy)2(dtbbpy)]PF6[4,4'-di-tert-butyl-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate
ppy2-phenylpyridine
bpy2,2'-bipyridine (B1663995)
phen1,10-phenanthroline

Q & A

Basic Research Questions

Q. What are the critical factors influencing the synthesis reproducibility of [Ir{Dfcf3ppy}₂(bpy)]PF₆, and how can experimental protocols be optimized to mitigate batch-to-batch variability?

  • Methodological Answer : Synthesis reproducibility is affected by counterion purity (e.g., chloride contamination in [PF₆]⁻ sources) and ligand coordination kinetics. To address this:

  • Use high-purity ionic precursors and validate via elemental analysis and ion chromatography .
  • Monitor reaction progress using cyclic voltammetry to track ligand exchange dynamics and confirm product homogeneity .
  • Standardize purification protocols (e.g., recrystallization in acetonitrile/ether mixtures) to isolate pure cationic complexes .

Q. How can researchers distinguish between ligand-centered (³LC) and metal-to-ligand charge transfer (³MLCT) excited states in [Ir{Dfcf3ppy}₂(bpy)]PF₆?

  • Methodological Answer : Use a combination of:

  • Time-dependent density functional theory (TD-DFT) to model electronic transitions and compare computed absorption/emission spectra with experimental data .
  • Emission lifetime measurements at varying temperatures: ³MLCT states exhibit stronger temperature-dependent lifetime quenching than ³LC states .
  • Electrochemical gap analysis : Compare the energy difference between oxidation (Ir³⁺/Ir⁴⁺) and reduction (bpy⁰/bpy⁻) potentials to estimate MLCT contributions .

Advanced Research Questions

Q. How does regioisomerism in the sulfonyl-substituted ppy ligands affect the photophysical properties and device performance of [Ir{Dfcf3ppy}₂(bpy)]PF₆?

  • Methodological Answer :

  • Synthesize regioisomers (e.g., [Ir(1)₂(bpy)]PF₆ vs. [Ir(2)₂(bpy)]PF₆) and compare:
  • Emission spectra : Substituent position alters conjugation, causing blue shifts (e.g., 68–92 nm) in emission maxima .
  • Film PLQY : [Ir(2)₂(bpy)]PF₆ exhibits higher photoluminescence quantum yield (PLQY) due to suppressed aggregation in thin films .
  • LEC device performance : Optimize ion mobility by blending with [BMIM][PF₆] (4:1 ratio); devices with [Ir(2)₂(bpy)]PF₆ achieve 940 cd m⁻² brightness vs. ~200 cd m⁻² for other isomers .

Q. What experimental and computational strategies resolve contradictions in reported charge-transfer mechanisms for [Ir{Dfcf3ppy}₂(bpy)]PF₆ across different studies?

  • Methodological Answer :

  • Hybrid approach : Combine ultrafast transient absorption spectroscopy (to track excited-state dynamics) with multireference CASSCF calculations (to model spin-orbit coupling effects) .
  • Cross-validate data : Replicate emission spectra under identical excitation conditions (e.g., 355 nm laser) and solvent environments to isolate solvent polarity effects .
  • Critical review of synthetic history : Compare ligand substitution ratios and counterion purity across conflicting studies, as chloride contamination can distort MLCT/LC ratios .

Q. How can researchers design experiments to probe the interplay between ionic conductivity and exciton stability in [Ir{Dfcf3ppy}₂(bpy)]PF₆-based light-emitting electrochemical cells (LECs)?

  • Methodological Answer :

  • Dual-measurement framework :
  • Use impedance spectroscopy to quantify ionic mobility in [Ir{Dfcf3ppy}₂(bpy)]PF₆/[BMIM][PF₆] blends .
  • Correlate with transient electroluminescence (EL) decay profiles to assess exciton quenching rates under operational voltages .
  • Operando X-ray diffraction (XRD) : Monitor phase segregation or crystallization during device operation, which can degrade ionic pathways .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating hypothesis-driven research questions on [Ir{Dfcf3ppy}₂(bpy)]PF₆?

  • Methodological Answer :

  • PICOT Framework : Define Population (e.g., LEC devices), Intervention (dopant concentration), Comparison (baseline Ir(ppy)₃), Outcome (external quantum efficiency), Time (device lifetime) .
  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (mechanistic novelty), Novel (unexplored substituent effects), Ethical (safe handling of iridium complexes), and Relevant (advancing OLED/LEC technologies) .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported emission quantum yields (PLQY) for [Ir{Dfcf3ppy}₂(bpy)]PF₆ in solution vs. thin-film states?

  • Methodological Answer :

  • Control matrix effects : Measure PLQY in inert polymer matrices (e.g., PMMA) to isolate environmental impacts .
  • Standardize instrumentation : Use integrating spheres calibrated with reference emitters (e.g., Ru(bpy)₃²⁺) for PLQY quantification .
  • Report full experimental details : Include excitation wavelengths, film thickness, and annealing history to enable cross-study comparisons .

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